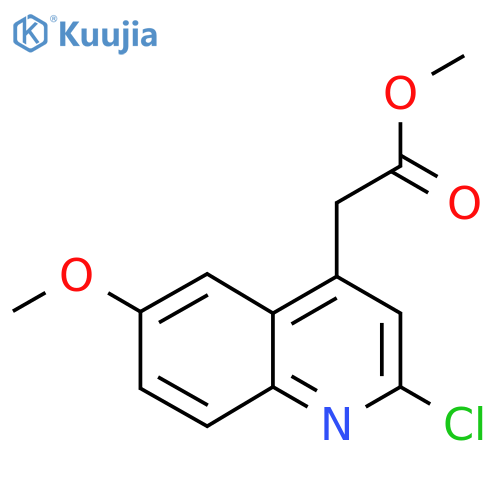

Cas no 2138345-22-7 (Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate)

2138345-22-7 structure

商品名:Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate

Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate 化学的及び物理的性質

名前と識別子

-

- EN300-732155

- methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate

- 2138345-22-7

- Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate

-

- インチ: 1S/C13H12ClNO3/c1-17-9-3-4-11-10(7-9)8(5-12(14)15-11)6-13(16)18-2/h3-5,7H,6H2,1-2H3

- InChIKey: MMVQSZWKTAQOCH-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(CC(=O)OC)=C2C=C(C=CC2=N1)OC

計算された属性

- せいみつぶんしりょう: 265.0505709g/mol

- どういたいしつりょう: 265.0505709g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 48.4Ų

Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-732155-1.0g |

methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate |

2138345-22-7 | 1g |

$0.0 | 2023-06-06 |

Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate 関連文献

-

1. Book reviews

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

2138345-22-7 (Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate) 関連製品

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量